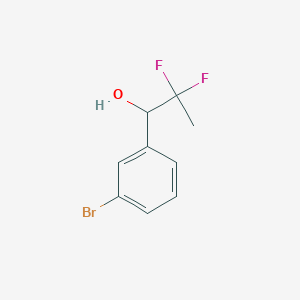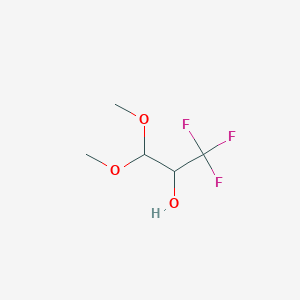
1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol is an organic compound with the chemical formula C5H9F3O3 . It is a liquid at room temperature . This compound is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon backbone with two methoxy groups attached to the third carbon and a hydroxyl group attached to the second carbon . The first carbon is substituted with three fluorine atoms .Scientific Research Applications
Stereocontrolled Synthesis
1,1,1-Trifluoro-3,3-dimethoxypropan-2-ol has been utilized in stereocontrolled chemical processes. For example, its derivative, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, was prepared with high enantiomeric purity using lipase-mediated kinetic resolution. This compound was then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in creating stereochemically complex structures (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis of Fluorinated Alcohols
The compound has been instrumental in synthesizing various fluorinated alcohols. A method involving the microwave-assisted ring-opening of 1,1,1-trifluoro-2,3-epoxypropane led to the creation of new 3-alkoxy-1,1,1-trifluoropropan-2-ols, highlighting its role in developing novel fluorinated molecules (Rayo et al., 2010).
Palladium-Catalyzed Synthesis
This chemical also plays a role in palladium-catalyzed synthesis processes. For instance, 3,3,3-trifluoroprop-1-en-2-yl-substituted furans were synthesized via palladium-catalyzed cyclization-isomerization, starting from 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-l-ols (Zhang, Zhao, & Lu, 2007).
Enantioselective Synthesis
The compound has been used in enantioselective synthesis as well. One study demonstrated the highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols via hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts (Kuroki, Asada, Sakamaki, & Iseki, 2000).
Miscibility Studies
In physical chemistry, its influence on the miscibility of fluorinated alcohols with water has been studied. This research explored the structural, thermodynamic, and kinetic properties of 1,1,1-Trifluoro-propan-2-ol (TFIP) mixtures with water, providing insights into the behavior of fluorinated compounds in aqueous solutions (Fioroni, Burger, Mark, & Roccatano, 2003).
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoro-3,3-dimethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3/c1-10-4(11-2)3(9)5(6,7)8/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLBVDHWHMPHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862287.png)
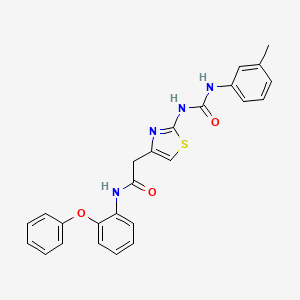
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)
![6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2862290.png)
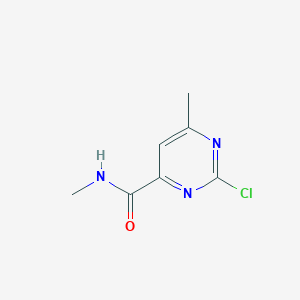
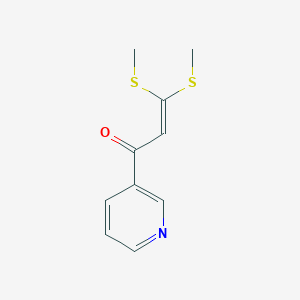

![Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862297.png)
![Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2862298.png)
![4-[(Diethylamino)methyl]benzaldehyde](/img/structure/B2862300.png)
![(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2862302.png)
![4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2862303.png)
